molecular formula C17H18N2O5 B2522470 N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 538316-36-8

N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2522470
CAS No.: 538316-36-8
M. Wt: 330.34
InChI Key: FRSFDDPCURTBTI-UHFFFAOYSA-N
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Description

N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential biological activities.

Mechanism of Action

Target of Action

The primary target of N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

This compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function . The docking study confirmed the interaction of this compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway . Pancreatic lipase is responsible for the breakdown of dietary fats into smaller molecules that can be absorbed by the body . By inhibiting this enzyme, the compound reduces the digestion and absorption of dietary fats .

Pharmacokinetics

Its ability to inhibit pancreatic lipase suggests that it may be orally bioavailable, as it needs to reach the gastrointestinal tract to exert its effects .

Result of Action

The result of the action of this compound is the reduced digestion and absorption of dietary fats . This can lead to a decrease in caloric intake and potentially contribute to weight loss .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract, where pancreatic lipase is active . Factors such as pH and the presence of other dietary components can potentially influence the efficacy and stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with cycloheptylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonyl carbon.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-cycloheptyl-6-amino-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives

Properties

IUPAC Name

N-cycloheptyl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c20-16(18-12-5-3-1-2-4-6-12)14-10-11-9-13(19(22)23)7-8-15(11)24-17(14)21/h7-10,12H,1-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSFDDPCURTBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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